

Application Notes and Protocols for Live Cell Imaging with DiD (DiIC18(5))

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cy2 DiC18

Cat. No.: B1237879

[Get Quote](#)

A Note on Nomenclature: The lipophilic carbocyanine dye frequently used for far-red live-cell imaging is commercially known as DiD, which stands for 1,1'-dioctadecyl-3,3,3',3'-tetramethylindodicarbocyanine. It is also referred to as DiIC18(5). The term "Cy2" refers to a different cyanine dye that emits green fluorescence and is spectrally distinct from DiD. This document pertains to the far-red fluorescent dye, DiD.

Introduction

DiD is a lipophilic carbocyanine dye widely employed for labeling the plasma membrane of living cells.[1] Its long aliphatic chains anchor the molecule within the lipid bilayer, allowing it to diffuse laterally and stain the entire cell surface.[1][2] DiD is weakly fluorescent in aqueous environments but exhibits a significant increase in fluorescence intensity upon incorporation into the cell membrane.[1][2] Its excitation and emission spectra in the far-red region of the spectrum minimize interference from cellular autofluorescence, making it an ideal probe for long-term cell tracking and multicolor imaging studies.[2][3] This dye is generally well-retained in the cell membrane and has low cytotoxicity at working concentrations, making it suitable for a variety of applications in live cell imaging.[3][4]

Applications

DiD is a versatile tool for researchers in cell biology, immunology, neuroscience, and drug development. Key applications include:

- Live Cell Tracking: Following the movement and fate of individual cells or cell populations in culture or in vivo.[3][5]
- Cell-Cell Interactions: Studying processes such as cell fusion, adhesion, and migration.[4][5]
- Membrane Dynamics: Investigating the properties of the plasma membrane.
- In Vivo Imaging: Tracking transplanted cells in animal models due to the deep tissue penetration of far-red light.[3]
- Multicolor Imaging: Combining with other fluorophores that emit in different spectral regions (e.g., GFP, FITC) for simultaneous visualization of multiple cellular components or processes.[2][3]

Quantitative Data

The following table summarizes the key properties of DiD:

Property	Value	Reference(s)
Excitation Maximum (in MeOH)	644 nm	[2][6]
Emission Maximum (in MeOH)	663 nm	[2]
Molecular Formula	C67H103ClN2O3S	[7]
Molecular Weight	1052.1 g/mol	[7]
Solubility	Soluble in DMSO, ethanol, and DMF	
Recommended Laser Line	633 nm (He-Ne) or 640 nm (diode)	[2][5]
Common Filter Set	Cy5 or similar far-red filter sets	[8]

Experimental Protocols

Preparation of Staining Solution

a. Stock Solution (1-5 mM): Dissolve the DiD solid in high-quality, anhydrous dimethyl sulfoxide (DMSO) or ethanol to create a 1-5 mM stock solution.^{[2][9]} For example, to make a 1 mM stock solution, dissolve 1.05 mg of DiD (MW = 1052.1) in 1 mL of DMSO. Mix thoroughly by vortexing.

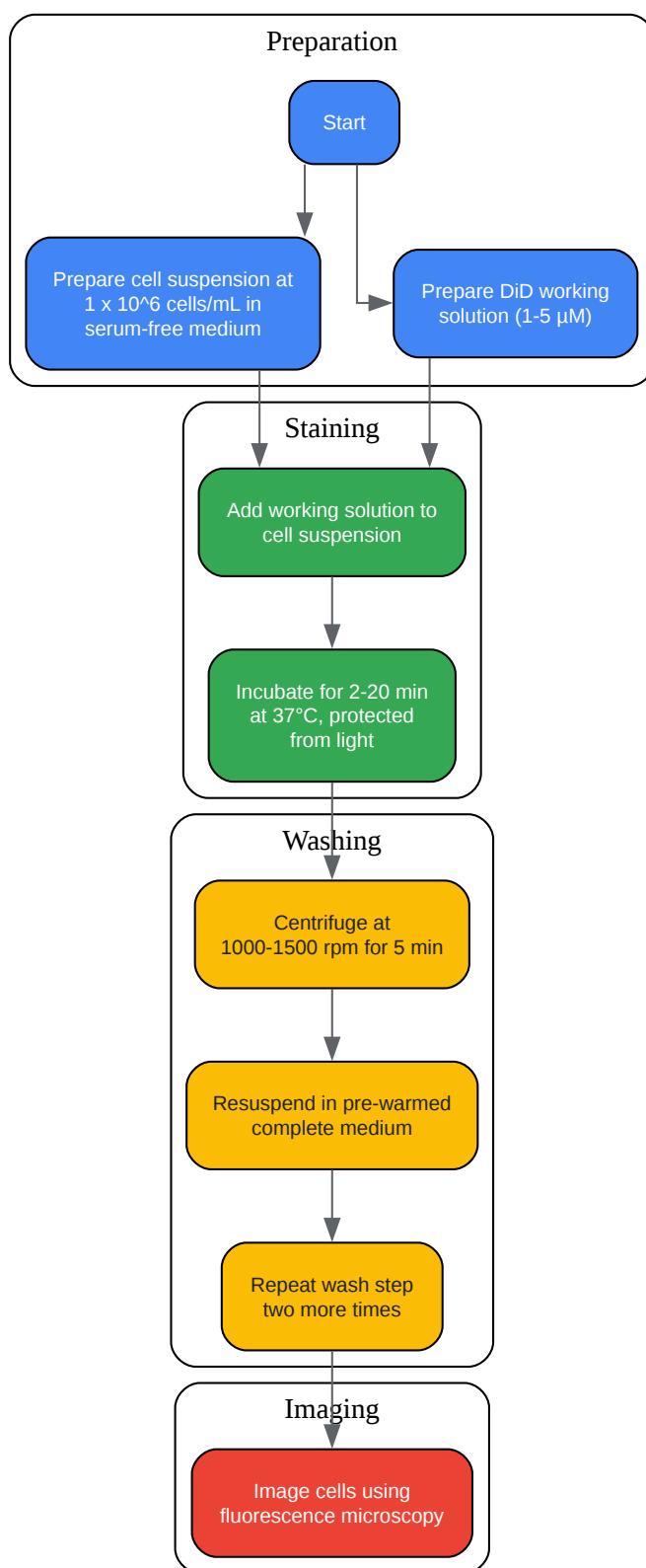
b. Working Solution (1-5 μ M): Dilute the stock solution into a suitable buffer or serum-free medium to a final working concentration of 1-5 μ M.^[9] The optimal concentration should be determined empirically for each cell type and experimental condition. It is recommended to test a range of concentrations to achieve optimal staining with minimal cytotoxicity.^[2]

Important Considerations:

- DiD stock solutions should be stored at -20°C, protected from light.^{[6][7]} Avoid repeated freeze-thaw cycles.^[9]
- The working solution should be prepared fresh for each experiment.^[10]
- High concentrations of the dye can be toxic to cells.^[8]

Staining Protocol for Cells in Suspension

This protocol is suitable for non-adherent cells or cells that have been detached for passaging or analysis.



[Click to download full resolution via product page](#)

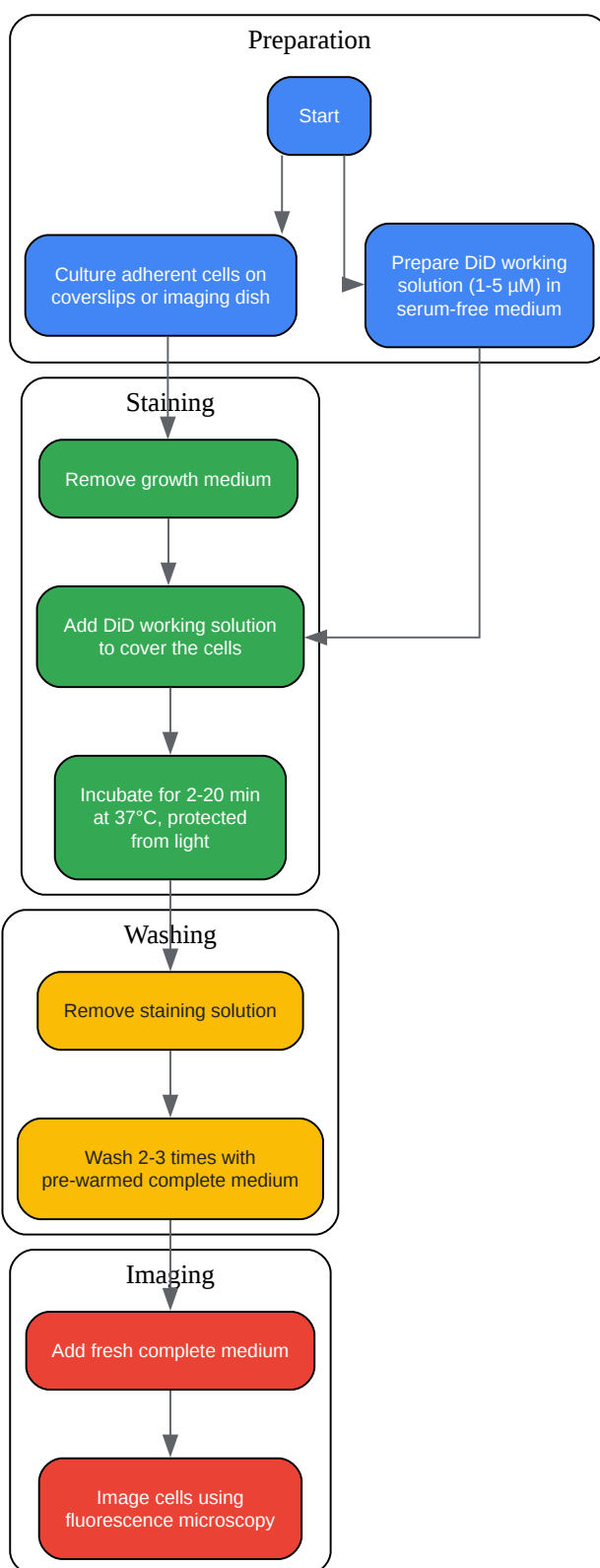
Caption: Workflow for staining suspension cells with DiD.

Methodology:

- Cell Preparation: Resuspend cells at a density of 1×10^6 cells/mL in a serum-free culture medium or a suitable buffer like Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).^{[4][9]} The presence of serum can interfere with the staining efficiency.
- Staining: Add the DiD working solution to the cell suspension. A typical starting concentration is 5 μ L of a 1 mM stock solution per 1 mL of cell suspension (final concentration of 5 μ M).^{[4][11]} Mix gently by pipetting.
- Incubation: Incubate the cells for 2 to 20 minutes at 37°C, protected from light.^{[2][9]} The optimal incubation time can vary depending on the cell type and should be determined experimentally.^[2]
- Washing: a. Centrifuge the labeled cells at 1000-1500 rpm for 5 minutes.^{[2][9]} b. Carefully remove the supernatant containing the excess dye. c. Gently resuspend the cell pellet in pre-warmed (37°C) complete growth medium (containing serum).^{[2][9]} d. Repeat the centrifugation and resuspension steps two more times to ensure the removal of all unbound dye.^{[2][9]}
- Imaging: The cells are now ready for imaging using a fluorescence microscope equipped with appropriate filters for far-red fluorescence.

Staining Protocol for Adherent Cells

This protocol is designed for cells grown in monolayers on coverslips or in culture dishes.



[Click to download full resolution via product page](#)

Caption: Workflow for staining adherent cells with DiD.

Methodology:

- **Cell Preparation:** Culture adherent cells on sterile glass coverslips or in imaging-compatible dishes to the desired confluency.
- **Staining:** a. Prepare the DiD working solution in serum-free medium.^[4] b. Aspirate the growth medium from the cells. c. Add a sufficient volume of the DiD working solution to completely cover the cell monolayer.^{[2][4]} d. Incubate for 2 to 20 minutes at 37°C, protected from light.^{[2][9]} The optimal time should be determined empirically.
- **Washing:** a. Aspirate the staining solution. b. Wash the cells two to three times with pre-warmed complete growth medium.^[2] For each wash, add the medium, incubate for 5-10 minutes, and then remove it.^[9]
- **Imaging:** Add fresh, pre-warmed complete growth medium to the cells. The cells are now ready for live imaging.

Post-Staining Procedures

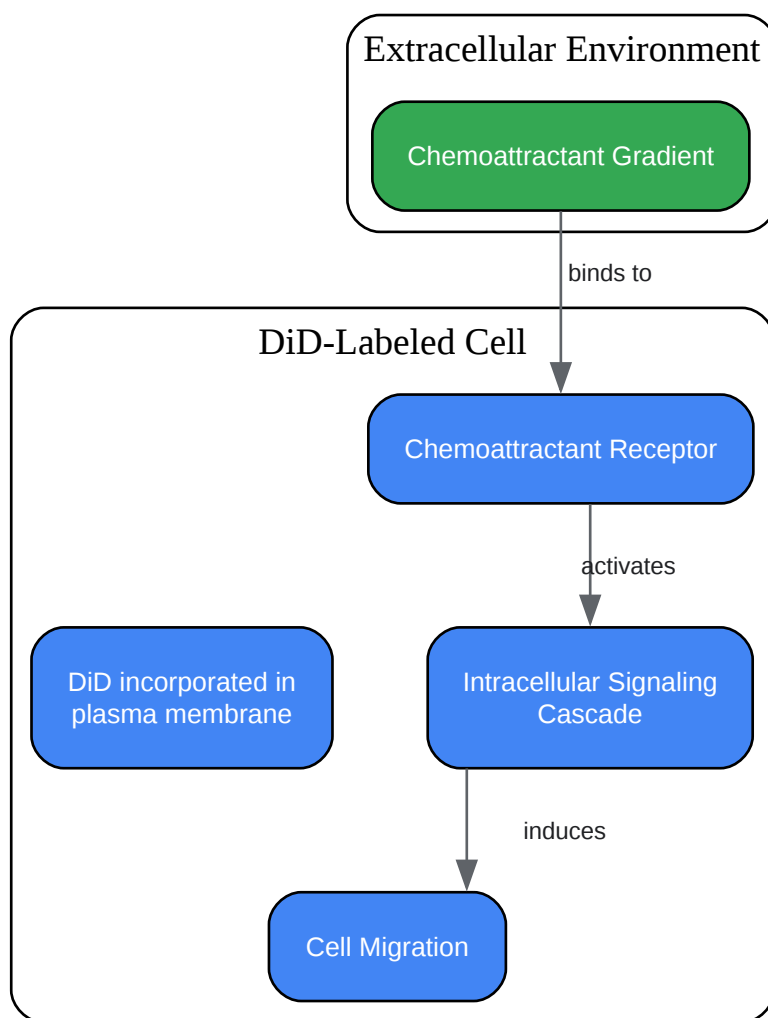
Fixation: If required, cells stained with DiD can be fixed with 4% paraformaldehyde (PFA) in PBS.^{[5][7]} It is generally not recommended to use methanol or other organic solvents for fixation as they can extract the dye from the membrane.^[6]

Permeabilization: Permeabilization with detergents like Triton X-100 is generally not recommended as it can disrupt the membrane and affect the localization of DiD.^{[5][6]} If permeabilization is necessary for subsequent immunostaining, it should be performed cautiously, and the potential for altered dye distribution should be considered.

Signaling Pathway Visualization

DiD is primarily a membrane tracer and does not directly participate in or report on specific signaling pathways. However, it is an invaluable tool for tracking cells that are involved in signaling processes, such as immune cell migration to a site of inflammation or the interaction between a drug-carrying liposome and a target cell.

The following diagram illustrates the logical relationship of using DiD to track a cell that is responding to a chemotactic signal.



[Click to download full resolution via product page](#)

Caption: DiD as a tracer for a migrating cell in a signaling context.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tracers for Membrane Labeling—Section 14.4 | Thermo Fisher Scientific - US [thermofisher.com]

- 2. docs.aatbio.com [docs.aatbio.com]
- 3. Long-term and non-invasive in vivo tracking of DiD dye-labeled human hepatic progenitors in chronic liver disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 5. apexbt.com [apexbt.com]
- 6. DiD (DiIC18(5)) - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 7. abbkine.com [abbkine.com]
- 8. real-research.com [real-research.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. apexbt.com [apexbt.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Live Cell Imaging with DiD (DiIC18(5))]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1237879#live-cell-imaging-with-cy2-dic18]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com